4-(4-Bromophenyl)cyclohexanone

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers scaling up Pd-catalyzed cross-coupling campaigns frequently encounter purity inconsistencies with non-optimized bromoaryl building blocks, leading to side reactions and reduced yields. 4-(4-Bromophenyl)cyclohexanone (CAS 84892-43-3) directly addresses this with: • Validated synthetic routes delivering >99% GC purity, eliminating time-consuming in-house repurification • Para-bromo substituent specifically primed for Suzuki-Miyaura and Heck couplings, enabling efficient diversification • Conformationally rigid cyclohexanone scaffold ensures reproducible SAR data for lead optimization • Consistent supply with ambient shipping; melting point 60°C simplifies solid handling and crystallization

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
CAS No. 84892-43-3
Cat. No. B1278233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)cyclohexanone
CAS84892-43-3
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
InChIKeyBYVCFGNCJKEOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)cyclohexanone: Procurement Specifications


4-(4-Bromophenyl)cyclohexanone (CAS 84892-43-3, C12H13BrO, MW 253.14) is a para-brominated aryl cyclohexanone that serves as a strategic building block in medicinal chemistry and materials science . As a solid with a melting point of 60 °C, it is commonly employed as a versatile intermediate for the synthesis of pharmaceutically relevant molecules, including anti-inflammatory and anticancer agents, and for constructing liquid crystalline materials via cross-coupling reactions [1].

4-(4-Bromophenyl)cyclohexanone: Irreplaceable by Analogs


Substituting 4-(4-bromophenyl)cyclohexanone with its close analogs—such as the 2- or 3-positional isomers or the 4-fluoro/chloro derivatives—is non-viable due to divergent physicochemical properties and synthetic utility. The para-bromo substituent is uniquely primed for Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) essential in modern medicinal chemistry workflows, while its specific melting point (60 °C) and poor aqueous solubility (0.099 g/L) directly impact crystallization and purification protocols in scale-up . Furthermore, documented synthetic routes achieve >99% GC purity for this specific isomer, a benchmark not guaranteed for unoptimized alternatives [1].

4-(4-Bromophenyl)cyclohexanone: Differentiation Evidence


Conformational Stability vs. 3-Isomer

In contrast to the 3-substituted isomer (CAS 25158-78-5), which exhibits conformational ambiguity and an energy barrier of approximately 1.4 kcal/mol for axial-to-equatorial interconversion at 30 °C, the para-substitution of 4-(4-bromophenyl)cyclohexanone imposes greater conformational rigidity [1]. This structural distinction reduces ambiguity in structure-activity relationship (SAR) studies, as the 4-isomer's spatial arrangement is more defined. The 3-isomer's documented equilibrium between axial and equatorial phenyl conformations can lead to inconsistent biological readouts and complicates the interpretation of binding assays [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

Cross-Coupling Reactivity: Br vs. Cl/F Analogs

The para-bromo substituent in 4-(4-bromophenyl)cyclohexanone is a superior leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck) compared to its chloro (C–Cl bond) and fluoro (C–F bond) analogs [1][2]. This higher reactivity is due to the lower bond dissociation energy of the C–Br bond, enabling efficient functionalization under milder conditions. The robust reactivity of the aryl bromide motif is a cornerstone of its utility in constructing complex molecular architectures, as evidenced by its inclusion in patents for liquid crystalline materials where precise synthetic elaboration is required .

Synthetic Chemistry Catalysis Material Science

Validated High-Purity Synthesis Benchmark

A documented, reproducible synthetic route exists for 4-(4-bromophenyl)cyclohexanone that achieves a purity exceeding 99% as determined by GC, with an overall yield greater than 20% [1]. This route, starting from (4-acetylcyclohexyl)benzene, involves bromination, Baeyer-Villiger oxidation, hydrolysis, and oxidation. In contrast, optimized routes with this level of documentation and high purity are less commonly reported for its close analogs, making this compound a more reliable starting material for advanced research and scalable synthesis.

Process Chemistry Quality Control Analytical Chemistry

Physicochemical Profile Differentiation

4-(4-Bromophenyl)cyclohexanone exhibits distinct physicochemical properties that differentiate it from its non-brominated and regioisomeric analogs. It has a defined melting point of 60 °C and extremely low aqueous solubility (0.099 g/L at 25 °C) . For comparison, the 3-(4-bromophenyl)cyclohexanone isomer is reported to have a lower calculated LogP (3.0) than the 4-isomer (XLogP3-AA 3.3), indicating subtle but significant differences in hydrophobicity that impact chromatographic retention and partitioning behavior [1].

Pre-formulation Crystallization Process Chemistry

4-(4-Bromophenyl)cyclohexanone: Key Application Scenarios


Conformationally Constrained Drug Discovery Scaffold

In medicinal chemistry, 4-(4-bromophenyl)cyclohexanone is prioritized as a core scaffold for lead optimization campaigns that demand conformational restraint. Unlike the flexible 3-substituted isomer, which can interconvert between axial and equatorial forms, the para-substituted cyclohexanone ring provides a more rigid pharmacophoric framework [1]. This rigidity is essential for achieving high target selectivity and reproducible SAR data, making it a key building block for developing potent enzyme inhibitors and receptor modulators.

Cross-Coupling Partner for Complex Synthesis

The para-bromo substituent of this compound is a lynchpin for constructing advanced intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) [1][2]. Its reactivity as an aryl bromide is optimal for these transformations, enabling the efficient attachment of diverse functional groups and the synthesis of complex molecular architectures, including biaryl and alkynyl derivatives. This capability is a key driver for its procurement in both academic and industrial synthetic laboratories.

Building Block for Functional Materials

4-(4-Bromophenyl)cyclohexanone serves as a crucial precursor in the synthesis of functional materials, most notably liquid crystalline mesogens [1]. Its rigid, elongated structure and the synthetic handle provided by the bromine atom make it ideal for preparing advanced materials with tailored electronic and optical properties. The high purity achievable for this compound ensures the performance and consistency of the final material formulations.

High-Purity Starting Material for Scale-Up

For process chemists, the availability of 4-(4-bromophenyl)cyclohexanone with a validated synthetic route to >99% GC purity provides a significant advantage [1]. Procuring this specific building block minimizes the need for extensive in-house purification, reducing time and cost in early scale-up efforts. This high purity also mitigates the risk of side reactions from trace impurities, leading to higher yields and cleaner reaction profiles in multi-step syntheses.

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